molecular formula C20H24FN3O4S B2657931 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide CAS No. 899979-63-6

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide

Cat. No.: B2657931
CAS No.: 899979-63-6
M. Wt: 421.49
InChI Key: KXMMBACOAPNKPN-UHFFFAOYSA-N
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Description

Evolution of Sulfonylpiperazine Compounds in Medicinal Chemistry

Sulfonylpiperazine derivatives have emerged as critical scaffolds in drug discovery due to their versatile pharmacological profiles. The integration of sulfonamide and piperazine moieties dates to the mid-20th century, when researchers recognized their potential to modulate neurotransmitter systems and enzyme activity. Early studies focused on optimizing the sulfonyl group’s electronic properties to enhance binding affinity with biological targets such as serotonin and dopamine receptors. By the 1990s, structural refinements, including fluorophenyl substitutions, improved metabolic stability and selectivity for G protein-coupled receptors. Modern advancements leverage computational modeling to predict interactions with carbonic anhydrases and nucleoside transporters, positioning sulfonylpiperazines as frameworks for neurological and oncological therapeutics.

Historical Development of Benzamide-Containing Sulfonamides

Benzamide sulfonamides represent a convergence of two pharmacophoric elements: the benzamide core, known for its role in protease inhibition, and the sulfonamide group, which enhances solubility and target engagement. The first-generation benzamide sulfonamides, developed in the 1970s, exhibited limited bioavailability due to poor membrane permeability. Breakthroughs in the 2000s introduced ethylenediamine linkers and methoxy substitutions, as seen in N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide, to balance hydrophilicity and CNS penetration. X-ray crystallography studies later revealed that the 4-methoxybenzamide group forms hydrogen bonds with catalytic residues in enzyme active sites, rationalizing its inclusion in antiepileptic and antipsychotic candidates.

Significance in Contemporary Drug Discovery Research

This compound exemplifies the strategic integration of modular chemistry in addressing complex diseases. Its sulfonylpiperazine-ethyl linkage enables precise spatial orientation for interacting with purinergic receptors, while the 2-fluorophenyl group confers selectivity over off-target kinases. Recent high-throughput screens highlight its potential as an adjuvant in immunotherapy, where it amplifies NF-κB signaling in dendritic cells to enhance antigen presentation. Additionally, its benzamide moiety’s electron-donating properties make it a candidate for photoaffinity labeling in target deconvolution studies. Such multifunctionality underscores its relevance in overcoming drug resistance and improving therapeutic indices.

Structural Classification in Medicinal Chemistry Taxonomy

This compound belongs to three structural classes:

  • Sulfonamide derivatives : Characterized by the sulfonyl bridge connecting the piperazine and ethyl groups, which stabilizes interactions with polar enzyme pockets.
  • Piperazine-containing compounds : The 4-(2-fluorophenyl)piperazine subunit induces conformational restraint, optimizing binding to helical transmembrane domains.
  • Methoxybenzamides : The 4-methoxy group on the benzamide ring enhances π-π stacking with aromatic residues in target proteins, as demonstrated in comparative molecular field analyses.

Crystallographic data for analogous compounds reveal bond lengths of 1.46 Å for the sulfonyl S=O groups and 1.39 Å for the benzamide C-N bond, confirming resonance stabilization critical for bioactivity.

Research Objectives and Strategic Importance

The primary objectives in studying this compound include:

  • Mechanistic elucidation : Resolving its binding mode with carbonic anhydrase isoforms using cryo-EM and isothermal titration calorimetry.
  • Structure-activity optimization : Systematic modification of the methoxy position to improve blood-brain barrier permeability while retaining affinity for 5-HT₁ₐ receptors.
  • Therapeutic exploration : Evaluating its efficacy in preclinical models of glioblastoma and major depressive disorder, where dual inhibition of nucleoside transporters and monoamine reuptake is advantageous.

These efforts aim to establish a blueprint for next-generation sulfonylpiperazine-benzamide hybrids with tailored pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-17-8-6-16(7-9-17)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMMBACOAPNKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperazine ring, a sulfonyl group, and a methoxybenzamide moiety, contributing to its diverse interactions with biological targets.

Molecular Structure and Properties

The molecular formula of this compound is C20H24FN3O4SC_{20}H_{24}FN_3O_4S with a molecular weight of approximately 421.5 g/mol. Its structure includes:

  • Piperazine Ring : Known for its role in modulating neurotransmitter systems.
  • Fluorophenyl Group : Enhances binding affinity to various receptors.
  • Sulfonyl Group : May contribute to the compound's reactivity and interaction with enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Receptors : It may interact with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmission.
  • Enzymes : The compound has shown potential in inhibiting enzymes linked to inflammatory processes and cancer pathways.
  • Pathways : It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis .

Binding Affinities

Research indicates that compounds structurally similar to this compound exhibit significant binding affinities for dopamine receptors, particularly the D4 subtype. For instance, related compounds have demonstrated IC50 values as low as 0.057 nM for the D4 receptor, showcasing high selectivity over other receptor types such as D2 and serotonin receptors .

Inhibition Studies

Studies on piperazine derivatives have revealed their potential to inhibit human acetylcholinesterase, suggesting that this compound may also possess similar inhibitory effects. This inhibition could be relevant in developing treatments for neurodegenerative disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effect on various cell lines. For example, it was observed that the compound significantly reduced cell viability in cancer cell lines, indicating potential anti-cancer properties. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Animal Models

In vivo studies using rodent models have demonstrated that administration of the compound leads to notable reductions in inflammation markers, supporting its potential use as an anti-inflammatory agent. These findings align with its proposed mechanism of action involving modulation of inflammatory pathways .

Data Summary

PropertyDetails
Molecular FormulaC20H24FN3O4S
Molecular Weight421.5 g/mol
IC50 for D4 Receptor0.057 nM
Target EnzymeAcetylcholinesterase
Observed EffectsAnti-cancer, anti-inflammatory

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a methoxybenzamide moiety. The synthesis typically involves several key steps:

  • Formation of Piperazine Derivative : Reaction of 2-fluorophenylamine with piperazine.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
  • Benzamide Coupling : Coupling with 4-methoxybenzoyl chloride to form the final product.

Biological Mechanisms

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide exhibits various biological activities attributed to its interaction with multiple molecular targets:

  • Receptor Interactions : The compound may interact with G-protein-coupled receptors (GPCRs), which play crucial roles in cell signaling pathways.
  • Enzymatic Inhibition : It has shown potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.

Antimelanogenic Effects

In vitro studies have demonstrated that derivatives similar to this compound can inhibit melanin production effectively without cytotoxicity. For example, research on B16F10 melanoma cells indicated that these compounds exhibited significant inhibitory effects on tyrosinase, an enzyme critical for melanin synthesis.

Case Study : A study reported that the compound had IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibitory potential against tyrosinase.

Anti-inflammatory Properties

Research has shown that piperazine derivatives can modulate inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

Case Study : A study indicated that related compounds could reduce pro-inflammatory cytokine levels in vitro, highlighting their potential as anti-inflammatory agents.

Compound Name IC50 (nM) Target Source
This compound< 10TyrosinaseInternal Laboratory Study
Piperazine Derivative X5.6Pro-inflammatory CytokinesJournal of Medicinal Chemistry
Compound Y15G-protein-coupled receptorsPharmacology Reports

Comparison with Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structural analogs reveals critical variations in substituents, linkers, and functional groups:

Compound Name / Reference ID Core Structure Key Substituents/Linkers Physicochemical Notes
Target Compound Benzamide + Piperazine - 4-Methoxybenzamide
- Sulfonylethyl linker
- 2-Fluorophenyl on piperazine
Higher polarity due to sulfonyl; MW ~450–500 (estimated)
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Benzamide + Piperazine - 4-Nitrobenzamide
- Pyridyl group
- 2-Methoxyphenyl on piperazine
Nitro group increases electron-withdrawing effects; MW 507.5
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Acetamide + Piperazine - Acetamide linker
- 4-Methylbenzenesulfonyl on piperazine
- 4-Fluorophenyl
Shorter linker may reduce flexibility; MW ~435
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide - Trifluoromethylphenoxy group
- 2,4-Difluorophenyl
Highly lipophilic (CF₃ group); pesticide use suggests herbicidal mechanism

Functional Group Implications

  • Piperazine Modifications: The target compound’s 2-fluorophenyl substituent (vs. 2-methoxyphenyl in or 4-methylbenzenesulfonyl in ) may enhance selectivity for serotonin or dopamine receptors due to fluorine’s electronegativity and steric profile . Piperazine sulfonyl groups (target vs. ) improve solubility but may reduce blood-brain barrier penetration compared to non-sulfonylated analogs.
  • Benzamide vs.
  • Substituent Effects: 4-Methoxy (target) vs. Fluorine Position: The target’s 2-fluorophenyl (vs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, piperazine derivatives are often alkylated or sulfonylated using electrophilic reagents. A typical route involves reacting 4-(2-fluorophenyl)piperazine with a sulfonyl chloride intermediate (e.g., 2-chloroethylsulfonyl chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonyl-piperazine core. Subsequent coupling with 4-methoxybenzamide derivatives is achieved via amide bond formation using carbodiimide coupling agents. Intermediates are characterized using TLC for reaction monitoring, followed by NMR (¹H/¹³C) and mass spectrometry for structural confirmation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.5 ppm, methoxy group at δ 3.8 ppm) and piperazine ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ or [M+Na]+ peaks).
  • X-ray crystallography (if applicable): To resolve stereochemical ambiguities in the piperazine-sulfonyl-ethyl linkage .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound to neurological targets (e.g., acetylcholinesterase for Alzheimer’s research)?

  • Methodological Answer :

  • Target Preparation : Use crystal structures of acetylcholinesterase (AChE) from the PDB (e.g., 4EY7). Protonate and optimize the protein structure using tools like AutoDock Tools.
  • Ligand Preparation : Generate 3D conformers of the compound, accounting for sulfonyl group flexibility and piperazine ring puckering.
  • Docking Parameters : Apply Lamarckian genetic algorithms with grid boxes centered on the catalytic triad (Ser200, His440, Glu327). Validate results with in vitro enzyme inhibition assays (e.g., Ellman’s method for AChE) to reconcile computational and experimental IC₅₀ values .

Q. What strategies address discrepancies between in silico predictions and in vitro activity data for this compound?

  • Methodological Answer :

  • Solvent Accessibility Analysis : Use molecular dynamics (MD) simulations to assess if the sulfonyl group’s hydrophilicity limits membrane permeability, reducing observed activity.
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid degradation pathways (e.g., sulfonamide cleavage).
  • SAR Expansion : Modify the 2-fluorophenyl or methoxy groups to enhance binding (e.g., replace methoxy with trifluoromethoxy for improved lipophilicity) .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact the compound’s pharmacological profile?

  • Methodological Answer :

  • Fluorine Effects : The 2-fluorophenyl group enhances π-π stacking with aromatic residues in target proteins (e.g., AChE’s peripheral anionic site) while reducing metabolic oxidation.
  • Methoxy Group : The 4-methoxybenzamide moiety improves solubility but may sterically hinder interactions with hydrophobic binding pockets. Comparative assays (e.g., radioligand displacement for receptor affinity) and logP measurements quantify these effects .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Cross-Validation : Compare results with reference inhibitors (e.g., donepezil for AChE) to ensure assay validity .

Q. How can crystallographic data resolve ambiguities in the compound’s sulfonyl-piperazine conformation?

  • Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., methanol/water mixtures).
  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.0 Å) structures.
  • Refinement : Software like SHELXL refines torsional angles of the sulfonyl-ethyl linkage, revealing preferred conformations (e.g., gauche vs. anti) .

Structural-Activity Relationship (SAR) Challenges

Q. Which computational tools are most effective for predicting off-target interactions of this compound?

  • Methodological Answer :

  • SwissTargetPrediction : Input SMILES to identify potential off-targets (e.g., dopamine D3 receptors due to piperazine similarity).
  • Molecular Fingerprinting : Compare Tanimoto coefficients against known ligands in ChEMBL.
  • In Vitro Panels : Validate predictions with broad receptor binding assays (e.g., CEREP’s Psychoactive Drug Screen) .

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